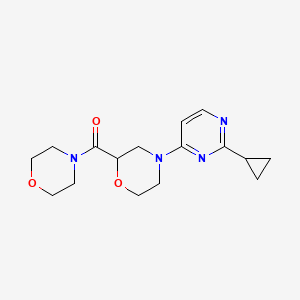![molecular formula C18H24ClN5O2 B12263111 1-{4-[(5-Chloropyrimidin-2-yl)(methyl)amino]piperidin-1-yl}-3-(3,5-dimethyl-1,2-oxazol-4-yl)propan-1-one](/img/structure/B12263111.png)
1-{4-[(5-Chloropyrimidin-2-yl)(methyl)amino]piperidin-1-yl}-3-(3,5-dimethyl-1,2-oxazol-4-yl)propan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-{4-[(5-Chloropyrimidin-2-yl)(methyl)amino]piperidin-1-yl}-3-(3,5-dimethyl-1,2-oxazol-4-yl)propan-1-one is a complex organic compound that features a pyrimidine ring, a piperidine ring, and an oxazole ring
Métodos De Preparación
The synthesis of 1-{4-[(5-Chloropyrimidin-2-yl)(methyl)amino]piperidin-1-yl}-3-(3,5-dimethyl-1,2-oxazol-4-yl)propan-1-one involves multiple steps. The synthetic route typically starts with the preparation of the pyrimidine and piperidine intermediates, followed by their coupling with the oxazole derivative. Reaction conditions often involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product yield and purity. Industrial production methods may employ advanced techniques such as microwave irradiation to enhance reaction efficiency and reduce processing time .
Análisis De Reacciones Químicas
This compound undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyrimidine and piperidine rings, using reagents like sodium hydride or potassium carbonate.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. .
Aplicaciones Científicas De Investigación
1-{4-[(5-Chloropyrimidin-2-yl)(methyl)amino]piperidin-1-yl}-3-(3,5-dimethyl-1,2-oxazol-4-yl)propan-1-one has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: The compound is used in the development of new materials and as an intermediate in the production of pharmaceuticals
Mecanismo De Acción
The mechanism of action of 1-{4-[(5-Chloropyrimidin-2-yl)(methyl)amino]piperidin-1-yl}-3-(3,5-dimethyl-1,2-oxazol-4-yl)propan-1-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that it may influence cellular signaling and metabolic processes .
Comparación Con Compuestos Similares
Similar compounds to 1-{4-[(5-Chloropyrimidin-2-yl)(methyl)amino]piperidin-1-yl}-3-(3,5-dimethyl-1,2-oxazol-4-yl)propan-1-one include:
1-(5-chloropyrimidin-2-yl)piperidin-4-one: This compound shares the pyrimidine and piperidine rings but lacks the oxazole moiety.
2-(piperazin-1-yl)ethan-1-ol: This compound features a piperazine ring and is used in similar applications.
Various pyrimidine derivatives: These compounds have diverse biological activities and are used in drug discovery and development .
The uniqueness of this compound lies in its combination of three distinct heterocyclic rings, which may confer unique biological and chemical properties.
Propiedades
Fórmula molecular |
C18H24ClN5O2 |
|---|---|
Peso molecular |
377.9 g/mol |
Nombre IUPAC |
1-[4-[(5-chloropyrimidin-2-yl)-methylamino]piperidin-1-yl]-3-(3,5-dimethyl-1,2-oxazol-4-yl)propan-1-one |
InChI |
InChI=1S/C18H24ClN5O2/c1-12-16(13(2)26-22-12)4-5-17(25)24-8-6-15(7-9-24)23(3)18-20-10-14(19)11-21-18/h10-11,15H,4-9H2,1-3H3 |
Clave InChI |
OSWQFNNKYQLJIT-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C(=NO1)C)CCC(=O)N2CCC(CC2)N(C)C3=NC=C(C=N3)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[4-(1,2-Benzothiazol-3-yl)piperazin-1-yl]-6-methylpyridine-3-carbonitrile](/img/structure/B12263032.png)
![2-{4-[3-fluoro-5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}-N,N,6-trimethylpyrimidin-4-amine](/img/structure/B12263035.png)
![2-[4-(4,4-Difluoropiperidine-1-carbonyl)piperidin-1-yl]-4-methanesulfonyl-1,3-benzothiazole](/img/structure/B12263038.png)
![4-bromo-1-{[1-(cyclohexylmethyl)azetidin-3-yl]methyl}-1H-pyrazole](/img/structure/B12263039.png)

![1-{3-[Methyl(5-methylpyrimidin-2-yl)amino]piperidin-1-yl}pent-4-en-1-one](/img/structure/B12263058.png)
![9-methyl-6-{4-[2-methyl-6-(morpholin-4-yl)pyrimidin-4-yl]piperazin-1-yl}-9H-purine](/img/structure/B12263060.png)
![5-Methoxy-2-({1-[3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]piperidin-4-yl}oxy)pyrimidine](/img/structure/B12263067.png)
![4-Methoxy-2-{4-[(4-methylphenyl)methyl]piperazin-1-yl}pyrimidine](/img/structure/B12263070.png)
![2-{6-benzyl-4-oxo-3H,4H,5H,6H,7H,8H-pyrido[4,3-d]pyrimidin-3-yl}-N-(4-chloro-2-fluorophenyl)acetamide](/img/structure/B12263084.png)
![2-[4-({4-[4-(Pyridin-2-yl)piperazin-1-yl]but-2-yn-1-yl}oxy)piperidin-1-yl]cyclobutan-1-ol](/img/structure/B12263085.png)
![3-{3-[(4-chloro-1H-pyrazol-1-yl)methyl]azetidine-1-carbonyl}-1,5-dimethyl-1H-pyrazole](/img/structure/B12263086.png)
![2-[4-(4-methoxypyrimidin-2-yl)piperazin-1-yl]-N,N-dimethylpyrimidin-4-amine](/img/structure/B12263087.png)
![2-methyl-4-[4-(6-methylpyridazin-3-yl)piperazin-1-yl]-6-(1H-pyrazol-1-yl)pyrimidine](/img/structure/B12263095.png)
